3-羟基丙酸

概述

描述

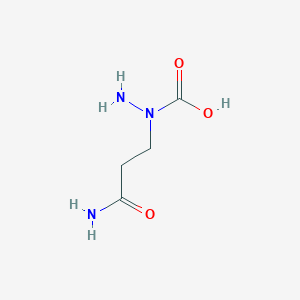

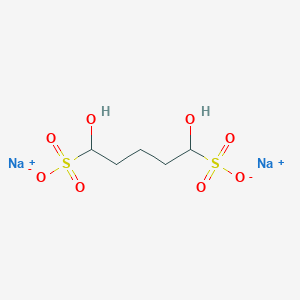

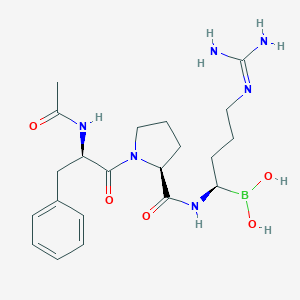

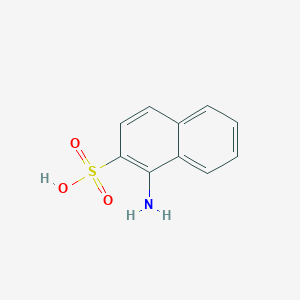

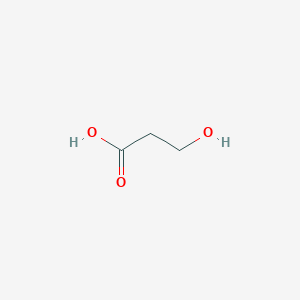

羟丙酸,也称为3-羟基丙酸,是一种β-羟基酸,化学式为C₃H₆O₃。它是一种羧酸,第三个碳原子上连接着一个羟基。 这种化合物是一种酸性的粘稠液体,易溶于水、乙醇和乙醚 。 它被广泛应用于各种工业领域,并且有望成为丙烯酸的生物来源前体 .

科学研究应用

羟丙酸在科学研究中有以下几种应用:

化学: 它被用作合成各种化学品(包括丙烯酸酯和可生物降解聚合物)的前体.

生物学: 羟丙酸的研究表明它在代谢途径(如丙酸代谢)中发挥作用.

医药: 目前正在进行研究,探索其潜在的治疗应用.

工业: 羟丙酸用于生产各种工业化学品和材料.

作用机制

羟丙酸的作用机制涉及它参与代谢途径。 它在丙酸代谢途径中充当中间体,并参与各种生物分子的合成 。 其分子靶点和途径包括大肠杆菌中的酶,如吡喃酰-[酰基载体蛋白]甲酯酯酶 .

生化分析

Biochemical Properties

3-Hydroxypropionic acid plays a significant role in biochemical reactions. It participates in autotrophic carbon dioxide (CO2) assimilation pathways . It interacts with enzymes such as coenzyme B12-dependent glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) . Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by GDHt, and then 3-HPA is converted to 3-Hydroxypropionic acid by ALDH .

Cellular Effects

3-Hydroxypropionic acid has various effects on cells and cellular processes. For instance, in genetically engineered Saccharomyces cerevisiae, the overexpression of certain enzymes and the regulation of dephosphorylation of hexokinase and citrate synthase enhance the cytoplasmic and mitochondrial energy metabolism, leading to an increase in 3-Hydroxypropionic acid titer .

Molecular Mechanism

The molecular mechanism of 3-Hydroxypropionic acid involves several biochemical pathways and key enzymes. In the biosynthesis of 3-Hydroxypropionic acid, a novel oxaloacetate pathway was established in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxypropionic acid change over time. For instance, in a 5 L bioreactor, dynamic control of dephosphorylation optimized the cytoplasmic and mitochondrial energy metabolism, resulting in a 4.2-fold increase in 3-Hydroxypropionic acid titer .

Metabolic Pathways

3-Hydroxypropionic acid is involved in several metabolic pathways. For instance, in Lactobacillus reuteri, glycerol is converted into 3-hydroxypropionaldehyde (3-HPA) by coenzyme B12-dependent glycerol dehydratase (PduCDE), after which propionaldehyde dehydrogenase (PduP) catalyzes the ligation of 3-HPA to coenzyme A, yielding 3-Hydroxypropionic acid-CoA .

准备方法

羟丙酸可以通过以下几种方法合成:

碱诱导的丙烯酸水合: 该方法涉及在碱存在下使丙烯酸水合,然后进行酸化.

乙烯氯醇的氰化反应: 乙烯氯醇被氰化,所得腈被水解生成羟丙酸.

化学反应分析

相似化合物的比较

属性

IUPAC Name |

3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25718-95-0 | |

| Record name | Poly(3-hydroxypropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50198305 | |

| Record name | Hydracrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-66-2 | |

| Record name | 3-Hydroxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydracrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracrylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydracrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-hydroxypropionic acid (3-HP) an attractive platform chemical?

A1: 3-HP holds significant potential as a platform chemical due to its versatility in synthesizing various valuable compounds. It serves as a key precursor for producing biodegradable polymers like poly(3-hydroxypropionate) (P-3HP), offering a sustainable alternative to conventional plastics []. Additionally, 3-HP finds applications in synthesizing acrylic acid and its derivatives, widely used in products such as diapers, plastics, and paints [].

Q2: Can microorganisms be used to produce 3-HP?

A2: Yes, microbial production of 3-HP has gained considerable attention as a green and sustainable alternative to traditional chemical synthesis. Researchers are exploring various metabolic pathways and engineering microorganisms to enhance 3-HP production efficiency []. For instance, recombinant Escherichia coli strains have been developed to produce 3-HP from glycerol, a readily available and renewable feedstock [, , ].

Q3: What are the challenges associated with microbial 3-HP production?

A3: One challenge is the toxicity of 3-HP to the microorganisms themselves. High concentrations of 3-HP can inhibit cell growth and hinder production efficiency. Researchers are investigating strategies to enhance 3-HP tolerance in microorganisms. For instance, adaptive laboratory evolution has been successfully applied to generate Saccharomyces cerevisiae strains with significantly improved tolerance to 3-HP []. Another challenge is optimizing fermentation processes and downstream separation methods to improve the overall economic viability of microbial 3-HP production.

Q4: How can wheat and sugar beet byproducts contribute to 3-HP production?

A4: Research has explored utilizing agricultural coproducts like wheat and sugar beet residues as cost-effective growth media for Lactobacillus reuteri DSM17938, a bacterium capable of converting glycerol to 3-HP. Optimizing the media composition using response surface methodology led to increased 3-HP production, showcasing the potential of these coproducts for sustainable bioproduction [].

Q5: Can 3-HP be co-produced with other valuable chemicals?

A6: Yes, co-production of 3-HP with other valuable chemicals like 1,3-propanediol (1,3-PDO) from glycerol has been proposed as a strategy to improve the economic feasibility of bioprocesses. Studies have explored utilizing Klebsiella pneumoniae strains for the co-production of 3-HP and 1,3-PDO under different oxygen conditions [, ].

Q6: Which metabolic pathways are involved in 3-HP production?

A6: Several metabolic pathways can lead to 3-HP production in microorganisms. These include:

- Glycerol pathway: Glycerol is dehydrated to 3-hydroxypropionaldehyde, subsequently oxidized to 3-HP [, , , ].

- Malonyl-CoA pathway: Malonyl-CoA is reduced to malonic semialdehyde and further reduced to 3-HP [, , ].

- β-alanine pathway: β-alanine is converted to 3-HP via a series of enzymatic reactions [].

Q7: How is 3-HP production regulated in microorganisms?

A7: The regulation of 3-HP biosynthesis is complex and involves various factors, including:

- Enzyme levels: The expression and activity of enzymes involved in 3-HP pathways are crucial for efficient production [].

- Cofactor availability: Availability of cofactors like coenzyme B12 and NADPH is essential for optimal enzyme function [, ].

- Metabolic flux: Directing metabolic flux towards 3-HP production by engineering specific pathways is critical [, ].

Q8: Can genetic engineering improve 3-HP production?

A8: Yes, genetic engineering strategies are widely employed to enhance 3-HP production in microorganisms:

- Overexpressing key enzymes: Increasing the expression of enzymes involved in 3-HP pathways can boost production [, , , , ].

- Introducing heterologous pathways: Introducing genes from other organisms can establish new or enhance existing 3-HP pathways [, , ].

- Modifying regulatory mechanisms: Altering regulatory mechanisms can redirect metabolic flux towards 3-HP production [, ].

Q9: How can the accumulation of toxic intermediates be mitigated during 3-HP production?

A10: One example involves controlling glycerol addition during fermentation with Lactobacillus reuteri. This approach effectively reduced the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), contributing to a higher final 3-HP concentration and improved biocatalyst performance [].

Q10: Does 3-HP itself regulate its biosynthesis?

A11: Research has identified a 3-HP inducible promoter system in Paracoccus denitrificans. This system utilizes a LysR-type transcriptional regulator and a specific DNA sequence to control gene expression in response to 3-HP levels. This finding presents an opportunity to develop biosensors and optimize 3-HP production by fine-tuning gene expression based on real-time 3-HP concentrations [].

Q11: What is the molecular formula and weight of 3-hydroxypropionic acid?

A11: The molecular formula of 3-hydroxypropionic acid is C3H6O3, and its molecular weight is 90.08 g/mol.

Q12: What are some methods for analyzing 3-HP?

A13: High-performance liquid chromatography (HPLC) is commonly used to determine 3-HP concentration in fermentation broths and other samples [, , ]. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of 3-HP and its metabolites in various matrices [, , ].

Q13: How can 3-HP be separated and purified from fermentation broths?

A13: Various downstream processing methods can be employed for 3-HP recovery and purification, including:

- Reactive extraction: This technique utilizes extractants like tri-n-octylamine and Aliquat 336 in n-decanol to selectively separate 3-HP from aqueous solutions [].

- Electrodialysis: This method separates and concentrates 3-HP salts from aqueous solutions by applying an electric current across ion-exchange membranes [].

- Crystallization: Purified 3-HP can be obtained through crystallization processes such as suspension or layer crystallization [].

Q14: What are potential applications of 3-HP beyond biodegradable plastics?

A14: Beyond its use in biodegradable plastics, 3-HP holds promise for various applications, including:

- Synthesis of other chemicals: 3-HP can be further converted into valuable chemicals like acrylic acid, 1,3-propanediol, and malonic acid [, ].

- Food and feed additives: 3-HP has potential applications as a food preservative and animal feed supplement [].

- Pharmaceutical intermediates: 3-HP can be used as a building block for synthesizing pharmaceuticals and drug delivery systems [, ].

Q15: What are the future directions for 3-HP research?

A15: Future research on 3-HP will likely focus on:

- Developing more efficient and robust microbial cell factories for 3-HP production. This includes exploring novel metabolic pathways, engineering more tolerant strains, and optimizing fermentation processes [, ].

- Improving downstream processing technologies for cost-effective 3-HP recovery and purification. This involves optimizing existing methods and exploring new techniques like membrane separation and chromatography [, , ].

- Expanding the range of applications for 3-HP and its derivatives. This includes exploring its use in new bio-based materials, pharmaceuticals, and other value-added products [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。